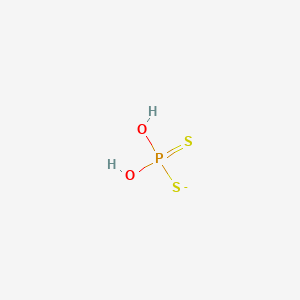
4-Nonylphenyl 4-(pentyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonylphenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonylphenyl group attached to a benzoate moiety through a pentyloxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylphenyl 4-(pentyloxy)benzoate typically involves the esterification of 4-nonylphenol with 4-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nonylphenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nonylphenyl group can be oxidized to form corresponding quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Nonylphenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Industry: It is used in the formulation of certain types of polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-Nonylphenyl 4-(pentyloxy)benzoate involves its interaction with cellular membranes and proteins. The nonylphenyl group can insert into lipid bilayers, altering membrane fluidity and function. Additionally, it can bind to specific proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
4-Nonylphenol: Similar in structure but lacks the pentyloxybenzoate moiety.
4-Pentyloxybenzoic Acid: Similar in structure but lacks the nonylphenyl group.
Uniqueness: 4-Nonylphenyl 4-(pentyloxy)benzoate is unique due to the combination of the nonylphenyl and pentyloxybenzoate groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are important.
Propiedades
Número CAS |
53267-29-1 |
|---|---|
Fórmula molecular |
C27H38O3 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(4-nonylphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C27H38O3/c1-3-5-7-8-9-10-11-13-23-14-18-26(19-15-23)30-27(28)24-16-20-25(21-17-24)29-22-12-6-4-2/h14-21H,3-13,22H2,1-2H3 |
Clave InChI |
HQPCRLAGIIZVSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


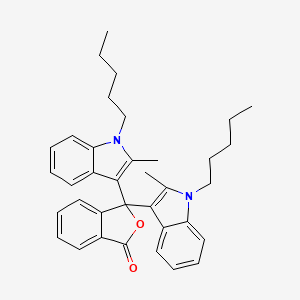
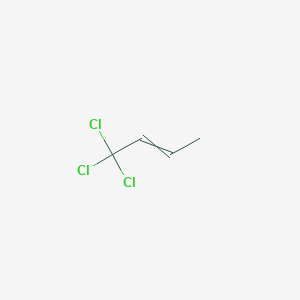
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)

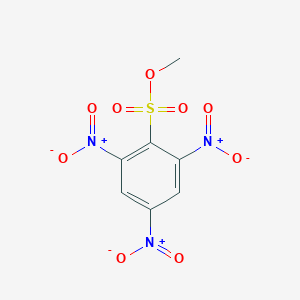
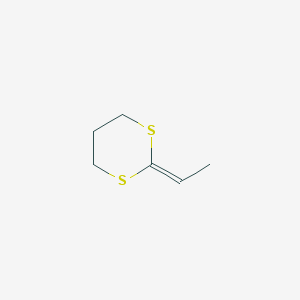
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)



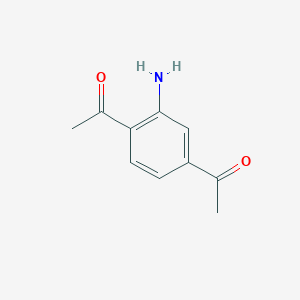
![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
